Havanensin

Description

Properties

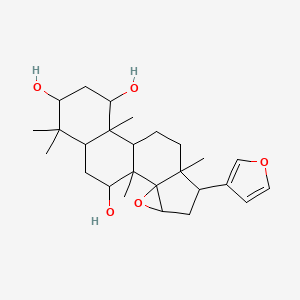

Molecular Formula |

C26H38O5 |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

6-(furan-3-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-12,14,18-triol |

InChI |

InChI=1S/C26H38O5/c1-22(2)17-11-20(29)25(5)16(24(17,4)19(28)12-18(22)27)6-8-23(3)15(14-7-9-30-13-14)10-21-26(23,25)31-21/h7,9,13,15-21,27-29H,6,8,10-12H2,1-5H3 |

InChI Key |

BKVDVQYVPMCYQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CC(C3(C(C2(C(CC1O)O)C)CCC4(C35C(O5)CC4C6=COC=C6)C)C)O)C |

Synonyms |

havanensin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

The primary sources of havanensin-type limonoids are plants within the Meliaceae family, a large group of flowering plants comprising approximately 53 genera and 600 known species. wikipedia.org These plants are mostly trees and shrubs with a pantropical distribution, commonly found as understory trees in rainforests. nih.govwikipedia.org

Research has identified several genera and species within the Meliaceae family as rich sources of this compound and its structural analogues. The genera Trichilia, Chisocheton, and Melia are particularly noteworthy for producing these complex compounds. chemrxiv.orgtandfonline.comunsrat.ac.id

Specific species from which this compound-type limonoids have been isolated include:

Trichilia connaroides : This species has been a source for the isolation of various chemical constituents, including novel limonoids. unsrat.ac.id

Trichilia rubescens : The root bark of this plant has yielded new this compound-type limonoids known as Rubescins A, B, and C. chemrxiv.org

Chisocheton macrophyllus : The seeds of this species have been found to contain a new this compound-type limonoid, 16β-hydroxydysobinin, alongside other known limonoids like dysobinin and nimonol. researchgate.net

Chisocheton lasiocarpus : Two new azadirone-type limonoids, lasiocarpine A and lasiocarpine B, were isolated from the fruit of this plant. tandfonline.com

Melia azedarach : The fruits of this tree are a known source of various limonoids, some exhibiting cytotoxic activities. unsrat.ac.id

| Genus | Species | Plant Part | Isolated Limonoid(s) |

|---|---|---|---|

| Trichilia | T. rubescens | Root Bark | Rubescins A, B, C chemrxiv.org |

| Trichilia | T. connaroides | Not Specified | Novel Limonoids unsrat.ac.id |

| Chisocheton | C. macrophyllus | Seeds | 16β-hydroxydysobinin, Dysobinin, Nimonol researchgate.net |

| Chisocheton | C. lasiocarpus | Fruit | Lasiocarpine A, Lasiocarpine B tandfonline.com |

| Melia | M. azedarach | Fruits | Various Limonoids unsrat.ac.id |

The Meliaceae family has a pantropical distribution, with species adapted to a range of environments from rainforests to arid regions. wikipedia.org The specific distribution of plants known to produce this compound-type limonoids reflects this diversity.

Trichilia species : The genus Trichilia is widely distributed. For instance, Trichilia havanensis is found from Mexico through Central America and into the West Indies and South America, primarily in semi-evergreen seasonal and tropical deciduous forests. nybg.org Trichilia dregeana has a broad but disconnected distribution across tropical Africa, from Ethiopia south to South Africa and in parts of West and Central Africa, typically in the transition zone between forest-savanna mosaic and moist evergreen forest at altitudes between 800–1600 m. prota4u.org Another species, Trichilia emetica, is also native to Africa and is often confused with T. dregeana, though it occurs in drier locations. prota4u.orgresearchgate.net

Chisocheton species : This is the second-largest genus in the Meliaceae family, with 53 species widely distributed in tropical and subtropical regions, including Indonesia. researchgate.net Chisocheton macrophyllus, for example, is distributed in the Nicobar Islands, peninsular Thailand and Malaysia, Singapore, Sumatra, Java, and Borneo.

Melia species : This genus also has a wide distribution. Melia azedarach, for instance, is native to a broad region from Indomalaya to Australasia.

These plants often grow as understory trees in rainforests, contributing to the complex chemical ecology of these environments. nih.govwikipedia.org The production of limonoids like this compound is believed to serve as a chemical defense mechanism, particularly as potent anti-feedant compounds against insects. wjpsonline.com

Advanced Methodologies for this compound Extraction and Purification

The isolation of pure this compound from plant material is a multi-step process that involves initial extraction followed by sophisticated purification techniques. The complexity and structural similarity of limonoids necessitate the use of advanced chromatographic methods. nih.gov

High-Performance Liquid Chromatography (HPLC) is an essential technique for the final separation and purification of this compound from complex crude extracts. taylorfrancis.com It offers high resolution and sensitivity, making it ideal for separating structurally similar compounds.

The general procedure involves:

Initial Extraction : Plant material (e.g., seeds, bark) is typically ground and extracted with organic solvents of varying polarity, such as n-hexane, ethyl acetate (B1210297), or methanol (B129727), to create a crude extract. researchgate.net

Preliminary Separation : The crude extract is often subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. mdpi.com This step separates the extract into fractions of decreasing complexity.

HPLC Purification : Fractions containing the target limonoids are then purified using HPLC, often in a reversed-phase mode with a C18 column. rjptonline.org A mobile phase consisting of a solvent gradient, such as methanol-water or acetonitrile-water, is commonly used to elute the individual compounds. nih.govmdpi.com The effluent is monitored by a UV detector to identify and collect the peaks corresponding to the pure compounds. rjptonline.orgmdpi.com

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 rjptonline.org |

| Mobile Phase | Gradient elution with Methanol/Water or Acetonitrile (B52724)/Water systems nih.govmdpi.com |

| Detection | UV Detector (wavelengths typically set between 190-280 nm) rjptonline.orgnih.gov |

| Flow Rate | Typically 1.0 - 5.0 mL/min for analytical to semi-preparative scales rjptonline.orgnih.gov |

For obtaining larger quantities of pure this compound, analytical HPLC methods are scaled up to preparative HPLC. This involves using larger columns, higher flow rates, and injecting larger sample volumes. rjptonline.org Preparative HPLC is a widely accepted technique for isolating valuable products in the pharmaceutical and chemical industries. rjptonline.org

Another powerful technique for preparative scale isolation is High-Speed Countercurrent Chromatography (HSCCC). HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby eliminating issues of irreversible sample adsorption and leading to excellent sample recovery. nih.gov In some isolation schemes, HSCCC is used for initial purification of the crude extract, and the resulting fractions are then further purified by preparative HPLC to achieve high purity of the target compounds. nih.gov This combined approach leverages the high sample loading capacity of HSCCC and the high-resolution power of preparative HPLC.

Structure Elucidation Methodologies of Havanensin Analogues

Spectroscopic Approaches for Comprehensive Structural Determination

Spectroscopic methods are fundamental in the initial stages of structure elucidation, providing vital data on the types of atoms present, their connectivity, and their electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles in Havanensin Structural Analysis (e.g., 1D and 2D NMR techniques)

NMR spectroscopy is a cornerstone in the structural analysis of this compound-type limonoids, offering detailed insights into the carbon-hydrogen framework and the arrangement of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied.

Proton NMR (H NMR) provides information on the different types of protons in the molecule, their chemical environments (indicated by chemical shift, ), and their coupling interactions with neighboring protons (indicated by splitting patterns and coupling constants, J). For this compound analogues, H NMR spectra typically show signals for tertiary methyl groups, olefinic protons, and protons on carbons bearing oxygen atoms, which are characteristic features of this class of compounds. For instance, the H-NMR data of pentandricine E, a this compound-type limonoid, exhibited signals for five tertiary methyls, five sp methine protons, and methine protons bearing oxygen researchgate.net. Coupling constants from H NMR, such as those observed for H-5/H-6 and H-6/H-7 in rubescin B, can provide information about the relative orientation of protons and thus the stereochemistry of ring junctions jst.go.jp.

Carbon-13 NMR (C NMR) provides information on the different types of carbon atoms present, their hybridization, and their electronic environment. The C NMR spectrum of pentandricine E revealed signals corresponding to carbonyl carbons, sp methine and quaternary carbons, and sp oxygenated methine and quaternary carbons, consistent with a this compound-type limonoid structure featuring an epoxy ring researchgate.net.

Two-dimensional NMR techniques are crucial for establishing connectivity and through-space relationships between atoms.

H-H Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through bonds, helping to build up partial structures or spin systems. COSY spectra have been used to support the existence of the limonoid skeleton in this compound analogues, showing correlations between adjacent protons researchgate.net.

Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached, allowing for the assignment of proton and carbon signals simultaneously jst.go.jp. The HSQC spectrum of rubescin A, for example, revealed the presence of specific types of carbons and their attached protons, such as tertiary methyl groups and olefinic carbons jst.go.jp.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for connecting different parts of the molecule and assigning quaternary carbons researchgate.net. HMBC spectra can indicate associations between tertiary methyl groups and neighboring carbons, aiding in the assignment of methyl signals to specific positions on the this compound skeleton researchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are spatially close to each other, regardless of whether they are coupled through bonds. NOESY correlations are particularly useful for determining the relative stereochemistry of chiral centers and the conformation of the molecule researchgate.net.

NMR data for a this compound analogue (Pentandricine E) is presented below as an example:

| Nucleus | Chemical Shift () | Multiplicity | Coupling Constant (J, Hz) |

| H-18 | 0.93 | s | - |

| H-19 | 1.14 | s | - |

| H-28 | 1.15 | s | - |

| H-29 | 1.21 | s | - |

| H-30 | 1.23 | s | - |

| H-6 | 7.10 | d | 12.0 |

| H-7 | 5.80 | d | 12.0 |

| H-21 | 7.08 | s | - |

| H-22 | 7.34 | s | - |

| H-23 | 6.13 | s | - |

| H-3 | 4.25 | dd | 3.1, 15.0 |

| H-15 | 4.02 | d | 3.1 |

| H-17 | 3.41 | s | - |

Note: This table is illustrative and based on data from a specific this compound analogue researchgate.net. Actual chemical shifts and coupling constants can vary depending on the specific analogue and solvent used.

Mass Spectrometry (MS) Applications in this compound Characterization (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound analogues, as well as providing information about their fragmentation patterns, which can aid in structural assignment.

High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Time-of-Flight Mass Spectrometry (HR-TOFMS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is particularly valuable as it provides accurate mass measurements that allow for the determination of the molecular formula of the compound researchgate.netresearchgate.net. For example, the molecular composition of pentandricine E was assigned as CHO based on HR-TOFMS data researchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for natural products like this compound analogues, as it is a soft ionization technique that typically produces protonated or deprotonated molecular ions ([M+H] or [M-H]), providing the molecular weight researchgate.netmzcloud.org. Tandem mass spectrometry (MS/MS or MS) can be employed to fragment the molecular ion and produce characteristic fragment ions. Analysis of these fragmentation patterns can provide structural information, helping to confirm the presence of specific substructures within the this compound skeleton mzcloud.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds when exposed to infrared radiation. Characteristic absorption bands in the IR spectrum correspond to specific functional groups. For this compound-type limonoids, IR spectra often show absorption bands typical of hydroxyl groups (around 3400-3600 cm) and carbonyl groups (around 1650-1750 cm), including those in ketones, esters, and -unsaturated carbonyl systems researchgate.netjst.go.jplibretexts.orgdrawellanalytical.com. For instance, the IR spectrum of pentandricine E exhibited absorption bands for hydroxyl (3540 and 3450 cm) and ketone (1690 cm) functionalities researchgate.net. Rubescin C showed IR absorption bands at 1730 cm (ketone carbonyl), 1671 cm (-unsaturated carbonyl), and 1597 cm (ester carbonyl) jst.go.jp.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems, such as double bonds and carbonyl groups. The UV-Vis spectrum can indicate the presence of chromophores and can be used to detect compounds with conjugated systems. For this compound analogues, UV-Vis spectroscopy can suggest the presence of enone groups, which are common features in these structures and exhibit characteristic absorption maxima in the UV region researchgate.netlibretexts.orgdrawellanalytical.com. The UV spectrum of pentandricine E, for example, suggested the existence of an enone group with an absorption at 230 nm researchgate.net.

Summary of Spectroscopic Techniques and Information Provided:

| Technique | Information Provided | Relevance to this compound Structure Elucidation |

| H NMR | Number and types of protons, chemical environment, coupling interactions | Identification of methyls, olefinic and oxygenated protons, determination of connectivity and relative stereochemistry |

| C NMR | Number and types of carbon atoms, hybridization, electronic environment | Identification of carbonyl, olefinic, and oxygenated carbons, determination of carbon skeleton |

| COSY | Through-bond proton-proton correlations | Establishing connectivity between coupled protons, building spin systems |

| HSQC | Direct proton-carbon correlations | Assigning proton and carbon signals, identifying CH, CH, and CH groups |

| HMBC | Long-range proton-carbon correlations (2-3 bonds) | Connecting different parts of the molecule, assigning quaternary carbons |

| NOESY | Through-space proton-proton correlations | Determining relative stereochemistry and molecular conformation |

| MS (HRMS) | Molecular weight, elemental composition | Determining molecular formula |

| MS (ESI-MS) | Molecular weight | Confirmation of molecular weight |

| MS/MS | Fragmentation patterns | Providing structural fragments, aiding in substructure identification |

| IR | Presence of functional groups (e.g., O-H, C=O) | Identification of hydroxyl and carbonyl functionalities |

| UV-Vis | Presence of conjugated systems (e.g., enones) | Indicating the presence of specific chromophores |

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

While spectroscopic methods are powerful for determining the planar structure and relative stereochemistry, X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that suitable single crystals can be obtained springernature.comnih.gov.

Single-crystal X-ray diffraction involves bombarding a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to determine the electron density distribution within the crystal, which in turn reveals the positions of the atoms in three dimensions. For chiral molecules, determining the absolute configuration (i.e., whether a molecule is the R or S enantiomer at each chiral center) requires taking advantage of anomalous dispersion, which is the wavelength-dependent scattering of X-rays by atoms nih.govmit.edu.

In the context of this compound derivatives, X-ray crystallography has been successfully used to unambiguously determine the structure, including the absolute configuration, of certain analogues researchgate.netresearchgate.net. This is particularly important for natural products, as their biological activity can be highly dependent on their stereochemistry. While traditionally heavier atoms like sulfur or chlorine were needed for sufficient anomalous scattering, modern techniques and improved instrumentation allow for the determination of absolute configuration even with only lighter atoms like oxygen present, provided high-quality crystals are obtained mit.edu.

For example, the structure of grandifotane A, a limonoid with an unprecedented carbon skeleton, including its absolute configuration, was determined by spectroscopic data, X-ray crystallography, and ECD calculations researchgate.net. The crystallographic data provided the definitive 3D arrangement of atoms, confirming the structure derived from spectroscopic analysis and establishing the absolute stereochemistry.

Biosynthetic Pathways of Havanensin Type Limonoids

General Limonoid Biosynthesis from Triterpenoid (B12794562) Precursors (e.g., Tirucallane (B1253836), Euphane)

The initial steps of limonoid biosynthesis are rooted in the isoprenoid pathway, which proceeds via either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the production of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netfrontiersin.orguea.ac.uk These five-carbon units are then condensed to form farnesyl diphosphate (FPP), followed by the head-to-head coupling of two FPP molecules to yield the 30-carbon precursor squalene (B77637). researchgate.net Squalene is subsequently epoxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256). researchgate.netwikipedia.org

The cyclization of 2,3-oxidosqualene is a pivotal step catalyzed by oxidosqualene cyclases (OSCs). frontiersin.org In the case of limonoids, this cyclization is believed to primarily lead to tetracyclic triterpenoid precursors of either the tirucallane or euphane type. frontiersin.orgnih.gov While the mature limonoid structure, with its characteristic furan (B31954) ring, loses the C20 stereochemistry that distinguishes tirucallane (20S) from euphane (20R), studies on protolimonoids suggest that tirucallane-type scaffolds, such as tirucalla-7,24-dien-3β-ol, are likely biogenetic precursors. nih.govresearchgate.netuea.ac.uk Protolimonoids are C30 tetracyclic triterpenes that precede the loss of four carbons and furan ring formation. nih.gov

The general pathway can be summarized as:

| Pathway/Intermediate | Enzyme Class | Product |

| MVA or MEP pathway | Various | IPP and DMAPP |

| Condensation | Prenyltransferases | FPP |

| Head-to-head coupling | Squalene synthase | Squalene |

| Epoxidation | Squalene epoxidase | 2,3-Oxidosqualene |

| Cyclization | Oxidosqualene cyclase | Tirucallane/Euphane type triterpenoid (Protolimonoid scaffold) frontiersin.orgnih.gov |

Proposed Enzymatic Transformations Leading to the Havanensin Skeleton

The transformation from the initial triterpenoid scaffold to the diverse this compound skeleton involves a series of complex enzymatic modifications, including oxidations, rearrangements, and the formation of the characteristic furan ring.

Cytochrome P450 enzymes (CYP450s) play crucial roles in the biosynthesis of limonoids, including hydroxylation, epoxidation, and facilitating ring rearrangements. frontiersin.orgacs.org Following the initial cyclization of 2,3-oxidosqualene, CYP450s are involved in oxidizing the triterpene scaffold. nih.gov These oxidations can occur at various positions on the rings and the side chain, introducing hydroxyl groups, keto groups, and epoxides. frontiersin.org

Specific to limonoid biosynthesis, CYP450s are implicated in the complex skeletal rearrangements that differentiate limonoids from their triterpenoid precursors. nih.gov For instance, epoxidation of the C7-8 double bond and subsequent opening of the epoxide ring can trigger Wagner-Meerwein shifts, leading to the migration of methyl groups and the formation of new carbon-carbon bonds, which are key steps in shaping the limonoid scaffold. frontiersin.orgresearchgate.net Recent studies have identified specific CYP450s from limonoid-producing plants like Melia azedarach and Citrus sinensis that, in conjunction with other enzymes, are involved in the early oxidative steps leading to protolimonoids like melianol. nih.govacs.org

A defining characteristic of limonoids, including havanensins, is the presence of a β-substituted furan ring at C17. frontiersin.org This furan ring is formed through the oxidative cleavage and cyclization of the four terminal carbons of the triterpenoid side chain. frontiersin.orgnih.gov While the precise enzymatic mechanism for furan ring formation was historically unclear, recent research has shed light on this process. acs.orgukri.org

Studies have identified a trio of enzymes, including aldo-keto reductases (AKRs), cytochrome P450s, and 2-oxoglutarate-dependent dioxygenases (2-OGDDs), that are collectively responsible for side chain cleavage and furan ring construction from protolimonoid precursors. acs.org Specifically, a CYP450 is involved in partial side chain cleavage, and a 2-OGDD, termed limonoid furan synthase (LFS), catalyzes the formation of the furanoid structure. acs.orguea.ac.uk This process involves a loss of four carbons from the original C30 precursor, resulting in the characteristic C26 skeleton of limonoids. frontiersin.orgnih.gov

In addition to furan ring formation, the side chain of protolimonoids undergoes various modifications before or during cyclization, contributing to the diversity of limonoid structures.

This compound-type limonoids are characterized by specific oxygenation patterns that distinguish them from other limonoid classes. Generally, havanensins possess oxygenic substituents, often in the form of hydroxyl or acetoxyl groups, at positions C-1, C-3, and C-7. mdpi.com The degree of oxidation at C-28 can also vary significantly within this class, ranging from a methyl group to a carboxyl group. mdpi.com Furthermore, some havanensins may feature an epoxide moiety at C14/15, a keto carbonyl at C11, or an ether bridge between C19 and C29. mdpi.comresearchgate.net These specific oxygenation patterns contribute to the structural diversity and biological activities observed in this compound-type limonoids.

Examples of characteristic oxygenation patterns in this compound-type limonoids:

| Position | Common Functional Group(s) |

| C-1 | Hydroxyl, Acetoxyl |

| C-3 | Hydroxyl, Acetoxyl |

| C-7 | Oxygenic substituent |

| C-11 | Keto carbonyl (in some) |

| C-14/15 | Epoxide (in some) |

| C-19/29 | Ether bridge (in some) |

| C-28 | Methyl to Carboxyl |

Genetic and Molecular Biology Approaches in Biosynthetic Gene Elucidation

Unraveling the complex biosynthetic pathways of limonoids, including havanensins, relies heavily on genetic and molecular biology approaches. These methods aim to identify and characterize the genes encoding the enzymes involved in the pathway.

Transcriptomic analysis of limonoid-producing plant tissues (e.g., seeds, leaves) has been instrumental in identifying candidate genes, including those encoding OSCs, CYP450s, and other tailoring enzymes like acyltransferases and methyltransferases, that are highly expressed in these tissues. frontiersin.orgresearchgate.net Comparative transcriptomics between tissues with high and low limonoid accumulation, or between limonoid-producing and non-producing species, helps narrow down potential genes involved in the pathway. frontiersin.org

Functional characterization of identified candidate genes is then performed through techniques like heterologous expression in amenable systems (e.g., yeast, Nicotiana benthamiana). nih.govresearchgate.netacs.org By expressing candidate genes individually or in combination and analyzing the resulting metabolites, researchers can confirm the enzymatic activity and substrate specificity. nih.govresearchgate.net For instance, heterologous expression of OSCs from Meliaceae species has confirmed their role in producing tirucallane-type precursors. nih.govresearchgate.net Similarly, co-expression of specific CYP450s has demonstrated their involvement in the oxidative steps leading to protolimonoids. nih.govresearchgate.net

Virus-induced gene silencing (VIGS) can also be used to downregulate the expression of candidate genes in planta, and the effect on limonoid accumulation can provide further evidence for their involvement in the biosynthetic pathway. frontiersin.org

Chemoenzymatic Synthesis Strategies in Biosynthesis Research

Chemoenzymatic synthesis, which combines chemical synthesis steps with enzymatic reactions, offers valuable strategies for studying and potentially producing havanensins and their intermediates. This approach can complement traditional genetic and molecular biology methods.

Enzymes identified through biosynthetic studies, such as OSCs, CYP450s, AKRs, and LFS, can be used in vitro or in engineered microbial or plant systems to catalyze specific steps of the pathway. nih.govacs.org This allows for the production of intermediates that may be difficult to obtain through traditional extraction or total chemical synthesis. By providing specific substrates to purified enzymes or enzyme cocktails, researchers can investigate reaction mechanisms and characterize enzyme activity in detail.

Combining chemical transformations with enzymatic steps can also offer a route towards the semi-synthesis of havanensins or novel analogs, potentially leading to the discovery of compounds with improved properties. This approach leverages the specificity and efficiency of enzymes for particular transformations while utilizing the versatility of chemical synthesis for structural modifications.

Chemical Synthesis of Havanensin and Analogues

Total Synthesis Strategies for the Havanensin Core Structure

The total synthesis of a complex natural product like this compound is a significant undertaking that requires careful strategic planning and execution.

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into a series of simpler precursor structures. For this compound, a common retrosynthetic disconnection involves separating the complex polycyclic core into more manageable fragments. A key strategy often involves disconnecting the CDE and BCDE ring systems, which can then be constructed from simpler, commercially available starting materials. acs.orgnih.govscispace.com This approach allows for a convergent synthesis, where different parts of the molecule are synthesized separately before being joined together in the later stages. nih.gov

The construction of the this compound framework relies on a series of powerful and elegant chemical transformations. Several key reactions have been instrumental in the successful synthesis of this compound fragments and related limonoids.

Electrocyclization: This pericyclic reaction has been effectively used to form the D-ring of the this compound core. acs.org For instance, an acid-catalyzed electrocyclization can induce the formation of this crucial carbocyclic ring. acs.orgacs.org

Michael-type Additions: The formation of the E-ring has been achieved through conjugate addition reactions, also known as Michael additions. acs.orgoregonstate.edumasterorganicchemistry.comwikipedia.orgorganic-chemistry.org This involves the addition of a nucleophile, such as an organozinc reagent, to an α,β-unsaturated carbonyl system. acs.org

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings and has been employed in strategies targeting limonoid skeletons. chemrxiv.orgebsco.comiitk.ac.insigmaaldrich.comorganic-chemistry.org This reaction allows for the rapid assembly of cyclic systems with a high degree of stereocontrol.

Heck Reactions: The palladium-catalyzed Heck reaction is a versatile method for forming carbon-carbon bonds, typically by coupling an alkene with an aryl or vinyl halide. chemrxiv.orgresearchgate.netyoutube.commdpi.com In the context of limonoid synthesis, intramolecular Heck reactions have been utilized to create key ring systems with high diastereoselectivity. researchgate.net

Controlling the three-dimensional arrangement of atoms (stereochemistry) and the site of bond formation (regiochemistry) is paramount in the synthesis of complex molecules like this compound. Chemists employ a variety of stereoselective and regioselective methods to achieve this control. For example, the use of chiral catalysts in Diels-Alder reactions can lead to the formation of a specific enantiomer of the product. chemrxiv.org Similarly, the choice of reagents and reaction conditions in Michael additions and Heck reactions can dictate the stereochemical outcome of the newly formed chiral centers. acs.orgresearchgate.net The stereoselective reduction of ketone functionalities is another critical step, where reagents like 9-BBN have been used to achieve high levels of stereocontrol. acs.org

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis, which starts from a readily available natural product, offers a more efficient route to certain derivatives compared to total synthesis. wikipedia.org While specific examples of the semisynthesis of this compound itself are not extensively reported, this strategy is common for other complex natural products. wikipedia.orgdntb.gov.ua For instance, a new this compound-type limonoid was isolated from Chisocheton macrophyllus. unair.ac.id Such naturally occurring analogues could potentially serve as starting materials for the semisynthesis of other this compound derivatives. researchgate.net

Mechanistic Investigations of Havanensin Bioactivity

In Vivo Mechanistic Studies in Animal Models:

Molecular Biomarker Analysis and Gene Expression Profiling:There is no published data on molecular biomarker analysis or gene expression profiling in animal tissues following treatment with Havanensin.

Due to the absence of specific research findings on this compound in these areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements.

Structure Activity Relationship Sar Studies for Mechanistic Insight

Systematic Chemical Modification of the Havanensin Scaffold

The systematic chemical modification of a natural product scaffold like this compound is a cornerstone of medicinal chemistry, aiming to identify which parts of the molecule are essential for its biological effects. This process typically involves the synthesis of a series of analogues where specific functional groups or structural motifs are altered, and the resulting compounds are then evaluated in biological assays. While extensive SAR studies specifically on this compound are not widely published, the principles of such investigations can be applied to its known structure.

Key regions of the this compound scaffold that would be targeted for modification include:

The Furan (B31954) Ring: This moiety is a characteristic feature of many bioactive limonoids. Modifications could include saturation of the furan ring, replacement with other heterocycles (e.g., thiophene, pyrrole), or substitution at various positions to probe the electronic and steric requirements for activity.

The Epoxide Ring: The presence and stereochemistry of the epoxide are often critical for the reactivity and biological activity of natural products. Opening of the epoxide to form diols or other derivatives would be a key synthetic step to understand its role.

The Hydroxyl and Acetoxy Groups: The positions and stereochemistry of hydroxyl and acetoxy groups on the carbocyclic core can significantly influence solubility, metabolic stability, and interactions with biological targets. SAR studies would involve selective protection, deacetylation, acylation with different groups, and inversion of stereocenters.

The Lactone Moiety: The δ-lactone ring is another common feature in limonoids. Modifications could include reduction to the corresponding lactol or diol, or alteration of the ring size to understand the importance of this electrophilic center.

For instance, studies on other complex natural products, such as withalongolide A, have demonstrated that semisynthetic acetylated analogues can exhibit considerably more potent cytotoxic activity than the parent compound. This suggests that modulating the acylation pattern on the this compound core could be a fruitful avenue for investigation nih.gov. Similarly, research on other heterocyclic compounds has shown that the introduction of different substituents on aromatic rings can significantly impact cytotoxicity beilstein-journals.org.

A hypothetical series of this compound analogues for an initial SAR study might include the modifications listed in the table below.

| Modification Site | Type of Modification | Rationale |

| Furan Ring | Saturation (to tetrahydrofuran) | Investigate the role of aromaticity. |

| Furan Ring | Replacement with Thiophene | Probe bioisosteric replacement. |

| Epoxide | Ring opening to trans-diol | Determine the necessity of the epoxide for activity. |

| C-7 Acetoxy Group | Deacetylation to hydroxyl | Assess the impact of the acetyl group on potency. |

| C-7 Hydroxyl Group | Acylation with various alkyl/aryl groups | Explore steric and electronic effects at this position. |

| D-ring Lactone | Reduction to lactol | Examine the importance of the carbonyl group. |

These systematic modifications would allow researchers to build a comprehensive picture of the structural requirements for this compound's biological activity.

Correlation of Specific Structural Features with Molecular Target Binding and Pathway Modulation

The ultimate goal of SAR studies is to link specific structural features to the modulation of a particular molecular target and its associated signaling pathway. While the precise molecular targets of this compound are not definitively established, related limonoids have been suggested to interact with various proteins. For example, molecular modeling has suggested that prieurianin, another limonoid, may bind to Hsp47 nih.gov.

By testing a series of this compound analogues against a panel of potential protein targets, researchers can identify which structural modifications affect binding affinity. For example, if opening the epoxide ring of this compound abolishes its ability to bind to a specific protein, it would strongly suggest that the epoxide is a key pharmacophoric element for that interaction.

Furthermore, changes in target binding should correlate with effects on downstream cellular pathways. For instance, if this compound is found to induce apoptosis in cancer cells, SAR studies would aim to correlate the potency of analogues in inducing apoptosis with their binding affinity to a specific protein in the apoptotic pathway. This dual approach of monitoring both target binding and pathway modulation provides a more complete understanding of the mechanism of action.

The data from such studies can be compiled into tables that clearly show the relationship between structure, target affinity, and a functional cellular outcome.

Hypothetical SAR Data for this compound Analogues Against a Cancer Cell Line:

| Compound | Modification from this compound | Target Binding (IC50, µM) | Apoptosis Induction (% of Control) |

| This compound | - | 5.2 | 100 |

| Analogue 1 | Furan ring saturated | > 50 | 15 |

| Analogue 2 | Epoxide opened to diol | 25.8 | 45 |

| Analogue 3 | C-7 deacetylated | 8.1 | 85 |

| Analogue 4 | Lactone reduced to lactol | 42.5 | 22 |

This data is hypothetical and for illustrative purposes only.

Delineation of Key Pharmacophore Elements Contributing to Mechanistic Action

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response mdpi.commedsci.org. The delineation of a pharmacophore model for this compound is a critical step in understanding its mechanistic action and in designing novel, structurally diverse molecules with similar activity.

Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model could include:

Hydrogen Bond Acceptors: The oxygen atoms of the epoxide, lactone, and acetate (B1210297) carbonyl groups could act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a target's binding pocket nih.gov.

Hydrogen Bond Donors: The hydroxyl group on the this compound scaffold can act as a hydrogen bond donor.

Hydrophobic Regions: The steroid-like core and the methyl groups provide a large hydrophobic surface that can engage in van der Waals interactions with nonpolar regions of a target protein.

Aromatic/Heterocyclic Feature: The furan ring represents a key heterocyclic feature that could be involved in π-stacking or other specific interactions.

The development of a pharmacophore model is often an iterative process. Initially, a ligand-based model can be generated by aligning a set of active this compound analogues and identifying common chemical features ugm.ac.id. If the three-dimensional structure of a molecular target is known, a more accurate structure-based pharmacophore can be developed by analyzing the key interactions between this compound and the amino acids in the binding site nih.govresearchgate.net. The validation of a pharmacophore model is crucial and is often done by its ability to distinguish known active compounds from inactive ones in a database ugm.ac.id.

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking, Quantitative Structure-Activity Relationships for Mechanistic Prediction)

Computational chemistry provides powerful tools to complement and guide experimental SAR studies. These methods can accelerate the drug discovery process by predicting the activity of virtual compounds, thereby prioritizing synthetic efforts.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein rsc.orgmdpi.com. For this compound, docking studies can be used to:

Identify Potential Binding Pockets: Docking this compound against various protein structures can help to identify potential molecular targets.

Predict Binding Modes: Once a target is identified, docking can reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the binding site. This information is invaluable for understanding the molecular basis of its activity and for designing modifications that could enhance binding affinity. For example, if docking reveals an empty hydrophobic pocket near a particular part of the this compound molecule, a synthetic chemist could design an analogue with a hydrophobic group at that position to fill the pocket and potentially increase potency. Molecular docking studies have been performed on other limonoids and natural products to elucidate their binding modes mdpi.comresearchgate.netuobaghdad.edu.iq.

Quantitative Structure-Activity Relationships (QSAR): QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity nih.govmdpi.com. A QSAR model is typically represented by an equation:

Activity = f(Molecular Descriptors)

Where the molecular descriptors are numerical values that describe various physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, steric parameters).

For this compound, a 3D-QSAR approach such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly useful. In these methods, the 3D structures of a series of aligned this compound analogues are placed in a grid, and the steric and electrostatic fields around each molecule are calculated. Statistical methods are then used to correlate these fields with the biological activity of the compounds journalcsij.com. The results of a 3D-QSAR study are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

While no specific QSAR studies on this compound have been reported, the methodology has been successfully applied to many other classes of natural product derivatives to guide the design of more potent analogues mdpi.comresearchgate.netmdpi.com. The development of a robust QSAR model for this compound would require a dataset of analogues with a significant range of biological activities.

Advanced Preclinical Research Paradigms for Havanensin

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) for Comprehensive Pathway Analysis

The application of omics technologies, such as transcriptomics, proteomics, and metabolomics, is a powerful approach in preclinical research to gain a holistic understanding of the biological impact of a compound. These technologies allow for the large-scale analysis of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological system following exposure to a substance like Havanensin. nih.govcrownbio.comcd-genomics.comuniversal-omics.com

Integrating data from these different omics layers can provide comprehensive insights into the cellular pathways and molecular networks affected by a compound. nih.govcrownbio.comuniversal-omics.com This multi-omics integration can help identify potential targets, understand the cellular response, and elucidate the complex mechanisms of action. nih.govcrownbio.com For compounds like this compound, which are natural products with potentially multiple biological effects, omics technologies could reveal a wide range of affected pathways, offering a deeper understanding beyond initial observations of activity (e.g., insecticidal effects). nih.gov

While the general utility of omics in preclinical research for target discovery and understanding disease mechanisms is well-established nih.govcrownbio.comuniversal-omics.com, specific detailed studies applying integrated omics approaches to this compound were not identified in the provided search results. Such studies would typically involve exposing cells or model organisms to this compound and then performing high-throughput sequencing (transcriptomics), mass spectrometry (proteomics and metabolomics), and subsequent bioinformatics analysis to map the molecular changes and perturbed pathways. cd-genomics.comuniversal-omics.com

High-Throughput Screening (HTS) Approaches for Identifying Novel this compound-Derived Active Compounds

High-Throughput Screening (HTS) is a widely used method in drug discovery that enables the rapid testing of large libraries of compounds against a specific biological target or for a particular phenotype. bmglabtech.comnuvisan.comevotec.comwikipedia.org This automated process utilizes robotics and miniaturized assays to quickly identify compounds exhibiting desired activity, known as "hits" or "leads." bmglabtech.comevotec.comwikipedia.org

In the context of this compound, HTS could be employed in several ways. Given that this compound is part of a class of limonoids found in plants colab.wsresearchgate.netnih.gov, HTS could be used to screen libraries of related natural products or synthetic analogs to identify compounds with enhanced potency or altered activity profiles. Alternatively, if a specific biological target for this compound or this compound-class compounds is identified, HTS assays could be developed to screen large chemical libraries for modulators of that target. bmglabtech.comevotec.com

The process typically involves preparing samples and compound libraries, establishing an assay suitable for automation, configuring robotic workstations, and acquiring and handling large volumes of data. bmglabtech.com HTS can significantly accelerate the initial stages of identifying bioactive molecules. bmglabtech.comevotec.com

Although HTS is a standard tool in preclinical research bmglabtech.comevotec.comwikipedia.org, specific detailed research findings describing the application of HTS specifically for identifying novel active compounds derived from this compound were not found in the provided search results. However, the mention of HTS being developed for insect growth inhibitors from Trichilia roka, a plant containing this compound-class chemicals, suggests the potential for such applications within this class of compounds. colab.ws

Development of Predictive Computational Models for this compound Bioactivity and Mechanistic Hypotheses

Computational modeling plays an increasingly important role in preclinical research by providing in silico methods to predict compound properties, biological activity, and potential mechanisms. unirioja.esnih.govresearchgate.netmdpi.com These models can range from molecular docking simulations to predict how a compound binds to a target protein to more complex simulations of biological systems. unirioja.esmdpi.comresearchgate.net

For this compound, computational models could be developed to:

Predict its potential bioactivity based on its chemical structure and similarity to compounds with known activity. researchgate.net

Propose potential protein targets through molecular docking and dynamics simulations. unirioja.esresearchgate.net

Simulate the interaction of this compound with biological membranes or other cellular components.

Develop quantitative structure-activity relationship (QSAR) models to predict the activity of this compound analogs.

Computational modeling can help prioritize compounds for experimental testing, refine mechanistic hypotheses, and reduce the need for extensive in vitro and in vivo experiments. mdpi.com The integration of computational approaches with experimental data, such as omics data or HTS results, can lead to more robust and predictive models. evotec.com

While computational modeling is a valuable tool in the study of natural products and their potential targets unirioja.esresearchgate.net, specific detailed research on the development of predictive computational models specifically for this compound's bioactivity or mechanistic hypotheses was not prominently featured in the provided search results. However, in silico studies have been applied to other limonoids, such as mexicanolide, to predict pharmacokinetic properties and potential drug targets, indicating the applicability of these methods to this class of compounds. researchgate.net

Utilization of Complex In Vitro Models for Deeper Mechanistic Elucidation (e.g., 3D Cell Cultures, Organoid Systems)

Traditional two-dimensional (2D) cell cultures have been a cornerstone of in vitro research, but they often fail to fully replicate the complexity of in vivo tissue environments. thermofisher.comnih.gov Complex in vitro models, such as 3D cell cultures and organoid systems, offer a more physiologically relevant context for studying compound effects and mechanisms of action. thermofisher.comnih.govnuvisan.comupmbiomedicals.comibidi.com

3D cell cultures, including spheroids and multicellular aggregates, allow cells to grow and interact in a three-dimensional space, mimicking tissue architecture. thermofisher.comnih.govnuvisan.comupmbiomedicals.com Organoids are more advanced 3D models derived from stem cells or primary tissues that can self-organize into structures resembling miniature organs, exhibiting key features and functions of their in vivo counterparts. thermofisher.comnih.govnuvisan.comupmbiomedicals.com

These complex models can be used to:

Study the cellular uptake, metabolism, and distribution of this compound in a more realistic tissue context.

Investigate the effects of this compound on cell proliferation, differentiation, and function in a 3D environment.

Elucidate the mechanisms by which this compound interacts with specific cell types and the extracellular matrix.

Model disease states to assess the therapeutic potential of this compound or its derivatives. nuvisan.comupmbiomedicals.com

The use of 3D cell cultures and organoids can provide more predictive data for in vivo outcomes compared to 2D cultures. thermofisher.com They are particularly valuable for studying complex biological processes and drug responses. thermofisher.comnuvisan.comupmbiomedicals.com

Although the importance of complex in vitro models in preclinical research is widely recognized thermofisher.comnih.govnuvisan.comupmbiomedicals.com, specific detailed research findings using 3D cell cultures or organoid systems specifically to elucidate the mechanisms of this compound were not found in the provided search results. However, the increasing adoption of these models in various fields of biological and preclinical research thermofisher.comnuvisan.com suggests their potential applicability for future studies on this compound and other complex natural products.

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Gaps in Havanensin Biosynthetic Pathways and Enzymatic Mechanisms

Understanding the complete biosynthetic pathway of this compound is crucial for its efficient and potentially scalable production. While studies have explored limonoid biosynthesis in Meliaceae and Rutaceae families, including the identification of candidate genes involved in precursor synthesis, cyclization, and modification, specific details regarding the enzymatic steps leading to the this compound scaffold are still being elucidated researchgate.netresearchgate.net. Research into the specific enzymes responsible for the characteristic C-1, C-3, and C-7 oxygen substituents and the oxidation of C-28 in this compound is needed frontiersin.orgresearchgate.netmdpi.com. Further investigation into the complex modifications and scaffold rearrangements that occur during limonoid biosynthesis, including those leading to ring C-seco limonoids from this compound precursors, is also warranted researchgate.netchemrxiv.org. Advanced -omic approaches, such as transcriptomics and metabolomics, coupled with enzymatic characterization, can help bridge these knowledge gaps researchgate.netresearchgate.net.

Exploration of Novel this compound Analogues with Enhanced Specificity for Identified Molecular Targets

Research into this compound and related limonoids has indicated various biological activities, including insecticidal and potential anti-cancer effects frontiersin.orgresearchgate.netwu.ac.th. Identifying the specific molecular targets responsible for these activities is a key area for future research. Once targets are confirmed, the exploration and synthesis of novel this compound analogues with enhanced specificity and potency for these targets become a critical next step researchgate.net. Structure-activity relationship (SAR) studies are highly desirable to understand how modifications to the this compound structure influence its interaction with specific biological molecules and its resulting bioactivity frontiersin.orgchemrxiv.org. This could involve the synthesis of libraries of analogues with targeted modifications to the core this compound skeleton and its substituents researchgate.netresearchgate.net.

Advanced Mechanistic Characterization at Subcellular and Atomic Resolution

Delving deeper into the mechanisms of action of this compound requires advanced characterization techniques. Understanding how this compound interacts with its molecular targets at a subcellular level and with atomic resolution is essential for rational drug design and understanding its biological function aps.orgaps.org. Techniques such as high-resolution microscopy, protein crystallography or cryo-electron microscopy of this compound-target complexes, and advanced spectroscopic methods could provide detailed insights into binding modes, conformational changes, and downstream cellular events wu.ac.th. Computational approaches, including molecular docking and molecular dynamics simulations, can complement experimental studies to predict and interpret these interactions japsonline.comfau.eu.

Application of Synthetic Biology for Sustainable and Scalable Production of this compound and its Analogues

The sustainable and scalable production of this compound and its potentially more potent analogues is a significant challenge. Traditional extraction from plant sources can be limited by factors such as plant availability, growth time, and extraction efficiency frontiersin.org. Synthetic biology offers a promising avenue for addressing this challenge by engineering microorganisms or plants to produce this compound and its analogues through optimized biosynthetic pathways tech4future.infohudsonlabautomation.comweforum.orgresearchgate.net. This could involve identifying and transferring the complete set of this compound biosynthetic genes into a suitable host organism, optimizing gene expression, and metabolic engineering to increase yield and purity tech4future.infoyoutube.com. Developing scalable fermentation or cultivation processes using these engineered biological systems is crucial for meeting potential future demand nih.gov.

Interdisciplinary Collaborative Research for a Holistic Understanding of this compound Biofunctionality

A comprehensive understanding of this compound's biofunctionality necessitates interdisciplinary collaboration. Research efforts should integrate expertise from chemistry, biology, pharmacology, plant science, and potentially other fields such as ecology and agricultural science awti.nlunivie.ac.atmyresearchconnect.comsdu.edu.cn. This collaborative approach can facilitate a holistic understanding of this compound, from its biosynthesis and chemical properties to its mechanisms of action, ecological roles, and potential applications frontiersin.orgresearchgate.net. Interdisciplinary studies can also help in evaluating the environmental impact of this compound production and use, and in developing sustainable strategies for its utilization parliament.ukidh.orgoecd.org.

Q & A

Q. What are the optimal spectroscopic techniques for characterizing Havanensin’s structural purity, and how can researchers validate these methods?

To ensure structural accuracy, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) with high-resolution mass spectrometry (HR-MS). Validate methods by cross-referencing data with synthetic intermediates or known analogs . For novel compounds, include elemental analysis and X-ray crystallography to confirm molecular configuration. Document solvent systems, instrumentation parameters, and purity thresholds (e.g., ≥95% by HPLC) to enable replication .

Q. How should researchers design initial bioactivity assays for this compound to balance specificity and broad applicability?

Prioritize target-specific assays (e.g., enzyme inhibition or receptor-binding studies) informed by this compound’s structural analogs. Use positive and negative controls to validate assay reliability. For broad screening, employ cell-based viability assays (e.g., MTT or resazurin) across multiple cell lines, ensuring standardized incubation times and concentrations. Include dose-response curves to establish preliminary IC₅₀ values .

Q. What are the critical parameters for synthesizing this compound in laboratory settings?

Optimize reaction conditions (temperature, catalyst loading, solvent polarity) based on precursor reactivity. Monitor reaction progress via TLC or LC-MS. For purification, use column chromatography with gradients tailored to this compound’s polarity. Report yields, side products, and purification efficiency to aid reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different studies?

Conduct meta-analyses to identify variables such as assay conditions (e.g., cell type, incubation time), compound purity, or solvent effects. Replicate conflicting studies under controlled conditions, systematically altering one variable at a time. Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors . Cross-validate findings with orthogonal assays (e.g., in vivo models if initial data were in vitro) .

Q. What computational strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

Apply molecular docking to predict binding affinities with target proteins, validated by molecular dynamics simulations to assess stability. Use QSAR models to correlate structural modifications with activity changes. Pair computational predictions with experimental mutagenesis or competitive binding assays .

Q. How should researchers design experiments to investigate this compound’s pharmacokinetic properties while addressing solubility limitations?

Formulate this compound with co-solvents (e.g., DMSO-PBS mixtures) or nanoencapsulation to enhance bioavailability. Use in vitro ADME assays (e.g., Caco-2 cell permeability, microsomal stability) followed by in vivo pharmacokinetic studies in rodent models. Monitor plasma concentration-time profiles and metabolite identification via LC-MS/MS .

Methodological & Analytical Challenges

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Employ nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Use cluster analysis to subgroup cell populations by response patterns. For heterogeneous data, apply mixed-effects models to account for variability between replicates .

Q. How can researchers integrate fragmented literature on this compound’s ecological sources into a cohesive biosynthesis hypothesis?

Perform phylogenetic analysis of source organisms to identify biosynthetic gene clusters. Use metabolomic profiling (LC-HRMS) to correlate environmental conditions with this compound production. Validate hypotheses via heterologous expression in model systems (e.g., E. coli or yeast) .

Q. What protocols ensure ethical reproducibility in this compound studies involving animal models?

Adhere to ARRIVE guidelines for experimental design and reporting. Include sample size justifications (power analysis), randomization protocols, and blinding during data collection. Obtain ethics committee approval and document compliance with institutional animal care standards .

Data Validation & Peer Review

Q. How should researchers address peer-review critiques regarding incomplete spectroscopic data for this compound derivatives?

Supplement submissions with raw spectral data (e.g., NMR FID files, HR-MS spectra) in supporting information. Provide detailed assignments for all peaks, including coupling constants and integration ratios. Compare data with published analogs to justify structural claims .

Q. What strategies validate this compound’s target engagement in complex biological systems?

Use chemical proteomics (e.g., affinity chromatography pull-down assays) coupled with SILAC labeling to identify binding partners. Confirm interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.